molecular formula C24H17Cl2N3 B2785642 1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-51-7

1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2785642
CAS No.: 901006-51-7
M. Wt: 418.32
InChI Key: SJWJYNRAGVYKBU-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, and it is substituted with two 4-chlorophenyl groups and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves cyclization with 2-aminobenzophenone under acidic conditions to form the pyrazoloquinoline core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its biological activity and solubility.

    1,3-bis(4-bromophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline: Substituted with bromine instead of chlorine, potentially altering its reactivity and interactions with biological targets.

    1,3-bis(4-methylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline: Substituted with methyl groups, which may influence its pharmacokinetic properties.

Uniqueness

1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and chlorophenyl substituents enhances its lipophilicity and potential interactions with biological membranes and targets .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-8-ethylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3/c1-2-15-3-12-22-20(13-15)24-21(14-27-22)23(16-4-6-17(25)7-5-16)28-29(24)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWJYNRAGVYKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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